N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their significant roles in various biological and chemical processes, making this compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amines under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to facilitate the formation of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of raw materials, catalysts, and solvents is crucial to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive properties due to its structural similarity to other dihydropyridines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-6-methyl-3-phenylpyridine: Lacks the dihydro component but shares structural similarities.
N-tert-Butyl-6-methyl-3-phenyl-1,4-dihydropyridine: Another dihydropyridine with slight structural variations.
Uniqueness
N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
917886-28-3 |
---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-5-phenyl-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C16H22N2/c1-12-10-11-14(13-8-6-5-7-9-13)15(17-12)18-16(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,17,18) |
InChI Key |
JQLSKSZQUKHTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=N1)NC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.